molecular formula C13H13N3O3 B13193153 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13193153
M. Wt: 259.26 g/mol
InChI Key: BHYLMBAFXSEFHA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a carboxylic acid functional group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a copper(I) catalyst and a base such as sodium ascorbate to facilitate the cycloaddition reaction .

Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be achieved under mild conditions with nearly quantitative yields . This method provides a convenient route for the synthesis of 1,5-disubstituted triazoles, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally friendly solvents, can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced triazoles, and substituted triazole compounds with various functional groups.

Scientific Research Applications

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its electronic properties and potential interactions with biological targets. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

5-cyclopropyl-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H13N3O3/c1-19-10-6-4-9(5-7-10)16-12(8-2-3-8)14-11(15-16)13(17)18/h4-8H,2-3H2,1H3,(H,17,18)

InChI Key

BHYLMBAFXSEFHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3CC3

Origin of Product

United States

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